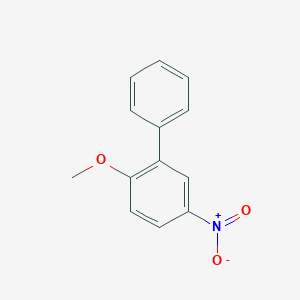

2-Phenyl-4-nitroanisol

Beschreibung

BenchChem offers high-quality 2-Phenyl-4-nitroanisol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-4-nitroanisol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-methoxy-4-nitro-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-13-8-7-11(14(15)16)9-12(13)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVBQSMLKLCRCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423753 | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-75-8 | |

| Record name | 2-Methoxy-5-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15854-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-phenyl-4-nitroanisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Phenyl-4-nitroanisol physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Phenyl-4-nitroanisole

Abstract

This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 2-Phenyl-4-nitroanisole (CAS 15854-75-8). Due to the limited availability of published data for this specific compound, this guide synthesizes the available information and draws upon the well-characterized properties of structurally related nitroaromatic compounds, such as 2-nitroanisole, 4-nitroanisole, and 2-nitrodiphenyl ether. The document is intended for researchers, scientists, and professionals in drug development, offering insights into its structure, reactivity, synthesis, and safety considerations.

Chemical Identity and Structure

2-Phenyl-4-nitroanisole is an aromatic organic compound characterized by an anisole core substituted with a phenyl group at the 2-position and a nitro group at the 4-position. The presence of the electron-withdrawing nitro group, the ether linkage, and the biphenyl-like arrangement dictates its chemical behavior and physical properties.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123] node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH3"]; N1 [label="N"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.4,0!"]; C3 [pos="2.1,1.2!"]; C4 [pos="1.4,2.4!"]; C5 [pos="0,2.4!"]; C6 [pos="-0.7,1.2!"]; O1 [pos="-2.1,1.2!"]; C7 [pos="-2.8,0!"]; N1 [pos="2.5,3.6!"]; O2 [pos="1.8,4.8!"]; O3 [pos="3.9,3.6!"]; C8 [pos="-0.7,-1.2!"]; C9 [pos="-2.1,-1.2!"]; C10 [pos="-2.8,-2.4!"]; C11 [pos="-2.1,-3.6!"]; C12 [pos="-0.7,-3.6!"]; C13 [pos="0,-2.4!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- C7; C4 -- N1; N1 -- O2 [style=double]; N1 -- O3; C1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;

// Add labels for functional groups label_nitro [label="NO2", pos="3.2,4.4!"]; label_methoxy [label="OCH3", pos="-3.5,0.8!"]; label_phenyl [label="Phenyl", pos="-1.4,-4.4!"]; } केंद Caption: Chemical structure of 2-Phenyl-4-nitroanisole.

Molecular Identifiers

| Identifier | Value | Source |

| CAS Number | 15854-75-8 | [1] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| InChIKey | (Not available) | |

| Canonical SMILES | (Not available) |

Physical Properties

Comparative Physical Properties of Related Anisoles

| Property | 2-Phenyl-4-nitroanisole | 2-Nitroanisole | 4-Nitroanisole | 2-Nitrodiphenyl ether |

| Appearance | (Predicted) Solid | Colorless to yellow-red liquid | Beige crystalline solid | Yellow to brown solid |

| CAS Number | 15854-75-8 | 91-23-6 | 100-17-4 | 2216-12-8 |

| Molecular Weight | 229.23 | 153.1 g/mol | 153.14 g/mol | 215.21 g/mol |

| Melting Point | (Predicted) > 54 °C | 10.5 °C | 51-54 °C | Not available |

| Boiling Point | (Predicted) > 277 °C | 277 °C | 258-260 °C | 195-197 °C |

| Density | (Predicted) > 1.25 g/cm³ | 1.25 g/cm³ (at 20°C) | 1.233 g/mL (at 25°C) | 1.2539 g/cm³ (at 21.5°C) |

| Solubility in Water | (Predicted) Low | Slightly soluble (1.69 g/L at 30°C) | Insoluble | Low solubility |

The introduction of the phenyl group at the 2-position is expected to increase the melting point and boiling point compared to 4-nitroanisole due to increased molecular weight and greater van der Waals forces. Solubility in water is predicted to be low, a common characteristic of nitroaromatic compounds.[2][8][9]

Synthesis and Purification

While a specific, validated protocol for the synthesis of 2-Phenyl-4-nitroanisole is not widely published, a plausible synthetic route can be devised based on standard organic chemistry transformations. A common approach for synthesizing substituted anisoles is through the Williamson ether synthesis.

Proposed Synthetic Pathway

A likely precursor would be 2-phenyl-4-nitrophenol. The synthesis would proceed by deprotonation of the phenolic hydroxyl group with a suitable base, followed by nucleophilic substitution with a methylating agent.

dot graph { graph [rankdir="LR", splines=true, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Nodes start [label="2-Phenyl-4-nitrophenol"]; reagents [label="Base (e.g., K2CO3)\nMethylating Agent (e.g., CH3I)\nSolvent (e.g., DMF)"]; product [label="2-Phenyl-4-nitroanisole"];

// Edges start -> product [label="Williamson Ether Synthesis"]; reagents -> product [style=dotted, arrowhead=none]; } केंद Caption: Proposed synthesis of 2-Phenyl-4-nitroanisole.

General Experimental Protocol (Exemplified by 4-Nitroanisole Synthesis)

This protocol is adapted from the synthesis of 4-nitroanisole and would require optimization for the target molecule.[10]

-

Reaction Setup : To a solution of the precursor phenol (e.g., 4-nitrophenol, 1.0 eq) in a suitable solvent such as DMF, add a base (e.g., K₂CO₃, 2.3 eq).

-

Methylation : Add a methylating agent (e.g., methyl iodide, 2.3 eq) to the mixture.

-

Reaction Conditions : Stir the solution at room temperature overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup : Upon completion, quench the reaction by adding water.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) multiple times.

-

Purification : Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like petroleum ether or hexane.[5]

Chemical Properties and Reactivity

The reactivity of 2-Phenyl-4-nitroanisole is governed by its three main functional components: the nitro group, the aromatic rings, and the ether linkage.

Reduction of the Nitro Group

A key reaction for nitroaromatic compounds, particularly in the context of drug development, is the reduction of the nitro group to an amine. This transformation is a gateway to a wide variety of further chemical modifications.

-

Catalytic Hydrogenation : This is a common method using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. This method is generally clean and high-yielding.

-

Metal-Acid Reduction : Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) can also be used to reduce the nitro group.

The resulting 2-phenyl-4-aminoanisole would be a valuable intermediate for the synthesis of azo dyes, pharmaceuticals, and other fine chemicals.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the nitro group deactivates the nitro-substituted ring towards electrophilic aromatic substitution. Conversely, the methoxy group and the phenyl substituent are activating. The directing effects of these groups will influence the position of any further substitution. The phenyl ring is also susceptible to electrophilic substitution, which could lead to a mixture of products.

Nucleophilic Aromatic Substitution

The strongly deactivating nitro group makes the aromatic ring electron-deficient, which can facilitate nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. However, in this molecule, these positions are already substituted.

Safety and Handling

While a specific safety data sheet for 2-Phenyl-4-nitroanisole is not available, the safety profile can be inferred from related nitroaromatic compounds. Nitroanisoles are generally considered hazardous.[3][4][5][11]

Hazard Identification

-

Toxicity : May be harmful if swallowed, inhaled, or absorbed through the skin.[5][11] Aromatic nitro compounds can be toxic to the blood, kidneys, liver, and central nervous system.[11]

-

Mutagenicity/Carcinogenicity : Some nitroaromatic compounds are mutagenic and are suspected of causing genetic defects or cancer.[7][8][11]

-

Reactivity : Can react explosively or violently with strong reducing agents or bases under certain conditions.[4][5][6][8]

Recommended Handling Procedures

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[12]

-

First Aid :

-

Skin Contact : Immediately wash off with plenty of water.[12]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[12]

-

Ingestion : Do not induce vomiting. Seek immediate medical attention.[11]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration.[12]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[5][14]

Potential Applications

Given its structure, 2-Phenyl-4-nitroanisole could serve as an intermediate in various fields:

-

Pharmaceuticals : The nitroaniline moiety is a common scaffold in medicinal chemistry. Reduction of the nitro group would yield an amine that could be further functionalized to create libraries of compounds for drug discovery.

-

Dyes and Pigments : Aromatic amines derived from this compound could be used in the synthesis of azo dyes.[9]

-

Materials Science : The biphenyl-like structure could be of interest in the development of liquid crystals or other advanced materials.

Conclusion

2-Phenyl-4-nitroanisole is a specialty chemical with limited currently available data. However, by understanding its structure and comparing it to well-characterized analogues, we can infer its key physical and chemical properties, devise plausible synthetic routes, and establish appropriate safety protocols. Its potential as a synthetic intermediate in pharmaceuticals and materials science warrants further investigation into its properties and reactivity. This guide provides a foundational understanding for researchers and professionals working with this or similar nitroaromatic compounds.

References

-

Chemsrc. (2025, August 25). 2-nitrodiphenyl ether | CAS#:2216-12-8. Retrieved from [Link]

-

Thermo Fisher Scientific. (2014, December 3). SAFETY DATA SHEET - 4-Nitroanisole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-nitroanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 1520 - 2-NITROANISOLE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of p-nitroanisole. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211 - PubChem. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(3,4,5-Trimethoxybenzylamino)-4-nitroanisole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-nitroanisole | C7H6BrNO3 | CID 78870 - PubChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 2216-12-8: 2-Nitrodiphenyl ether | CymitQuimica [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. ICSC 1520 - 2-NITROANISOLE [chemicalsafety.ilo.org]

- 5. 4-Nitroanisole | 100-17-4 [chemicalbook.com]

- 6. 2-Nitroanisole - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. 4-Nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to the Crystal Structure Determination of 2-Phenyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 2-Phenyl-4-nitroanisole. While a definitive, publicly available crystal structure for this specific molecule remains to be elucidated, this document outlines the essential experimental and computational workflows required for its characterization. By leveraging established methodologies in chemical synthesis, single-crystal X-ray diffraction, and computational chemistry, this guide serves as a robust roadmap for researchers seeking to uncover the solid-state architecture of 2-Phenyl-4-nitroanisole and molecules of similar interest. The ensuing structural insights are paramount for understanding its physicochemical properties and potential applications in medicinal chemistry and materials science.

Introduction: The Quest for the Crystal Structure of 2-Phenyl-4-nitroanisole

2-Phenyl-4-nitroanisole (CAS 15854-75-8) is a substituted aromatic compound with potential applications in organic synthesis and materials science.[1] Its molecular structure, featuring a phenyl group, a nitro group, and a methoxy group on an anisole backbone, suggests the possibility of interesting intermolecular interactions that govern its solid-state packing. The crystal structure of a molecule provides the most precise and unambiguous description of its three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular forces. This information is critical for understanding a compound's physical properties, such as melting point, solubility, and stability, and for predicting its behavior in various applications.

Despite its known existence, a comprehensive search of crystallographic databases reveals a lack of publicly available single-crystal X-ray diffraction data for 2-Phenyl-4-nitroanisole. This guide, therefore, is designed to provide a detailed protocol for the de novo determination of its crystal structure, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization: From Molecule to Single Crystal

The first and often most challenging step in crystal structure determination is obtaining high-quality single crystals. This process begins with the synthesis of the compound, followed by a meticulous crystallization process.

Proposed Synthesis of 2-Phenyl-4-nitroanisole

A plausible synthetic route to 2-Phenyl-4-nitroanisole can be envisioned through a Suzuki-Miyaura cross-coupling reaction. This widely used reaction is known for its efficiency in forming carbon-carbon bonds. The proposed scheme is as follows:

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 2-Phenyl-4-nitroanisole.

This reaction would be followed by standard workup and purification procedures, such as column chromatography, to isolate the pure 2-Phenyl-4-nitroanisole. The identity and purity of the synthesized compound should be confirmed by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization Methodologies

Growing single crystals suitable for X-ray diffraction requires a systematic exploration of various crystallization techniques. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Table 1: Common Crystallization Techniques

| Technique | Description |

| Slow Evaporation | A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. |

| Vapor Diffusion | A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. |

| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystallization. |

The choice of solvent is crucial and often requires screening a variety of solvents with different polarities.

Structure Determination by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow

The experimental workflow for single-crystal X-ray diffraction is a multi-step process that requires precision and careful execution.

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data for 2-Phenyl-4-nitroanisole

Based on the structures of similar aromatic nitro compounds, we can anticipate the type of crystallographic data that would be obtained for 2-Phenyl-4-nitroanisole. For illustrative purposes, Table 2 presents hypothetical data, drawing parallels with the crystallographic information of a related compound, 2-nitro-N-(4-nitrophenyl)benzamide.[3]

Table 2: Hypothetical Crystallographic Data for 2-Phenyl-4-nitroanisole

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.0 |

| c (Å) | ~14.0 |

| β (°) | ~95.0 |

| Volume (ų) | ~1180 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.29 |

| R-factor | < 0.05 |

Computational Modeling: A Predictive Approach

In the absence of experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular geometry and potential crystal packing of 2-Phenyl-4-nitroanisole.[4]

Molecular Geometry Optimization

DFT calculations can be used to predict the most stable conformation of the 2-Phenyl-4-nitroanisole molecule in the gas phase. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global energy minimum. The dihedral angle between the two phenyl rings and the orientation of the nitro and methoxy groups are key structural parameters that can be predicted.

Crystal Structure Prediction

More advanced computational methods can be employed to predict the crystal packing of 2-Phenyl-4-nitroanisole. These algorithms generate a multitude of possible crystal structures and rank them based on their calculated lattice energies. The most stable predicted structures can then be compared with the experimental structure once it is determined.

Data Interpretation and Visualization

Once the crystal structure is solved and refined, the final step is to analyze and visualize the wealth of information it contains.

Intramolecular Geometry

The determined bond lengths and angles within the 2-Phenyl-4-nitroanisole molecule should be compared to standard values for similar chemical fragments to identify any unusual features that might indicate electronic or steric effects.

Intermolecular Interactions

A key aspect of crystal structure analysis is the identification and characterization of intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions dictate the overall packing of the molecules in the crystal.

Figure 3: Potential intermolecular interactions in the crystal lattice of 2-Phenyl-4-nitroanisole.

Conclusion

The determination of the crystal structure of 2-Phenyl-4-nitroanisole is an important endeavor that will provide fundamental insights into its solid-state properties. While this information is not yet publicly available, this guide has provided a comprehensive and technically detailed roadmap for its elucidation. The combination of chemical synthesis, meticulous crystallization, single-crystal X-ray diffraction, and computational modeling represents a powerful approach to uncovering the three-dimensional architecture of this and other novel molecules. The resulting structural information will be invaluable for researchers in drug development and materials science, enabling a deeper understanding of structure-property relationships and facilitating the rational design of new functional materials.

References

- Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [No valid URL provided in search results]

- Selected Crystallographic Data of Crystals I, II, IV, and VI (CCDC Deposit Number). [No valid URL provided in search results]

- The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. [No valid URL provided in search results]

- electronic reprint 2,6-Diiodo-4-nitrophenol, 2,6-diiodo-4-nitrophenyl acetate and 2,6-diiodo-4-nitroanisole: interplay of hydrog. [No valid URL provided in search results]

- Single-crystal X-ray Diffraction. SERC (Carleton). [No valid URL provided in search results]

- 4-Nitroanisole | C7H7NO3 | CID 7485. PubChem. [No valid URL provided in search results]

- X-Ray Crystallographic Investigation and Crystal Structure of 6-(2-Hydroxy-4,6- dimethyl-phenyl). ijirset. [No valid URL provided in search results]

- Structural determination and population transfer of 4-nitroanisole by broadband microwave spectroscopy and tailored microwave pulses. PUBDB. [No valid URL provided in search results]

- 2-Amino,4-nitroanisole | C7H9N2O3+ | CID 91820211. PubChem. [No valid URL provided in search results]

- Nitrosation of Anisole and Related Compounds. Direct Synthesis of 4-Nitrosoanisole. [No valid URL provided in search results]

- Synthesis of p-nitroanisole. PrepChem.com. [No valid URL provided in search results]

- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. ResearchGate. [No valid URL provided in search results]

- X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry. [No valid URL provided in search results]

- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [No valid URL provided in search results]

- Crystal structure, Hirshfeld surface and photo- physical analysis of 2-nitro-3-phenyl-9H-carbazole. ResearchGate. [No valid URL provided in search results]

- Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. PubMed Central. [No valid URL provided in search results]

- 2-Nitroanisole | C7H7NO3 | CID 7048. PubChem. [No valid URL provided in search results]

- Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central. [No valid URL provided in search results]

- 2-Phenyl-4-nitro-anisol | CAS 15854-75-8. Santa Cruz Biotechnology. [No valid URL provided in search results]

Sources

An In-depth Technical Guide to the Formation of 2-Phenyl-4-nitroanisole

This guide provides a comprehensive technical overview of the synthetic pathways and mechanistic underpinnings for the formation of 2-phenyl-4-nitroanisole, a substituted biphenyl derivative of interest to researchers in drug development and materials science. This document moves beyond a simple recitation of procedural steps to offer insights into the rationale behind the selection of specific synthetic strategies, drawing upon established principles of modern organic chemistry.

Introduction and Strategic Considerations

The synthesis of 2-phenyl-4-nitroanisole involves the formation of a carbon-carbon bond between a substituted anisole ring and a phenyl group. The presence of a nitro group at the 4-position and a methoxy group at the 1-position of one of the aromatic rings significantly influences the electronic properties of the substrate, thereby guiding the choice of an appropriate synthetic methodology. The primary challenge lies in the selective and efficient formation of the aryl-aryl bond at the 2-position.

Three principal mechanistic pathways are considered for this transformation:

-

Palladium-Catalyzed Suzuki-Miyaura Coupling: This is arguably the most versatile and widely employed method for the construction of biaryl systems. Its high functional group tolerance and generally high yields make it a primary candidate.

-

Copper-Catalyzed Ullmann Coupling: A classical method for aryl-aryl bond formation, the Ullmann reaction has seen a resurgence with the development of modern ligand systems that allow for milder reaction conditions.

-

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring to nucleophilic attack, particularly at the ortho and para positions. This presents a plausible, albeit less common, pathway for the introduction of a phenyl nucleophile.

This guide will focus primarily on the Suzuki-Miyaura coupling as the most probable and efficient route, while also providing a discussion of the Ullmann coupling and SNAr as alternative mechanistic possibilities.

Mechanistic Deep Dive: The Suzuki-Miyaura Pathway

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, predicated on a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. For the synthesis of 2-phenyl-4-nitroanisole, the most logical disconnection involves the reaction of a 2-halo-4-nitroanisole with phenylboronic acid.

The catalytic cycle, illustrated below, is a well-established sequence of elementary organometallic steps:

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The cycle commences with the oxidative addition of the 2-halo-4-nitroanisole to a palladium(0) complex. This is often the rate-determining step of the reaction. The reactivity of the halide follows the general trend I > Br > Cl.[1]

-

Transmetalation: The resulting palladium(II) complex then undergoes transmetalation. The phenylboronic acid is first activated by a base (e.g., potassium carbonate) to form a more nucleophilic boronate species. This boronate then transfers the phenyl group to the palladium center, displacing the halide.[2]

-

Reductive Elimination: The final step is the reductive elimination of the desired product, 2-phenyl-4-nitroanisole, from the palladium(II) complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of ligand on the palladium catalyst is crucial for the efficiency of the reaction, particularly when dealing with electron-deficient or sterically hindered substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[2][3]

Alternative Mechanistic Considerations

Ullmann Coupling

The Ullmann reaction involves the copper-mediated coupling of two aryl halides or an aryl halide and a nucleophile. In the context of 2-phenyl-4-nitroanisole synthesis, this would likely involve the reaction of a 2-halo-4-nitroanisole with a phenyl-copper species or directly with benzene in the presence of a copper catalyst.

The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to proceed through either an oxidative addition-reductive elimination pathway involving Cu(I) and Cu(III) intermediates or a nucleophilic aromatic substitution-like mechanism.[4][5][6] The classical Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[7] However, modern protocols utilizing ligands such as amino acids or diamines can facilitate the reaction under milder conditions.[4]

Figure 2: Simplified schematic of the Ullmann C-C coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[8] The presence of the strongly electron-withdrawing nitro group at the 4-position stabilizes the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions.[5]

Figure 3: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

For the synthesis of 2-phenyl-4-nitroanisole via an SNAr pathway, a potent phenyl nucleophile, such as phenyllithium or a phenyl Grignard reagent, would be required to attack a 2-halo-4-nitroanisole (where the halogen is a good leaving group, such as fluorine or chlorine). However, the high reactivity of these organometallic reagents can lead to side reactions with the nitro group, making this a less controlled and generally less favorable approach compared to transition metal-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Synthesis of 2-Phenyl-4-nitroanisole

The following protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates. Optimization of reaction conditions may be necessary for specific starting materials and scales.

Materials

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-4-nitroanisole | 232.04 | 1.0 | 1.0 |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |

| Toluene | - | 10 mL | - |

| Water | - | 2 mL | - |

Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-4-nitroanisole (232 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). Then, add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

-

Reaction: The reaction mixture is heated to 90 °C in an oil bath and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 20 mL) and brine (20 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-phenyl-4-nitroanisole.

Data Interpretation and Characterization

The structure of the synthesized 2-phenyl-4-nitroanisole can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as a singlet for the methoxy group protons. The protons on the nitro-substituted ring will be shifted downfield due to the electron-withdrawing effect of the nitro group.

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals for the aromatic carbons and the methoxy carbon. The carbon bearing the nitro group and the carbons ortho and para to it will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic strong absorptions for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively) and C-O stretching of the anisole group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-phenyl-4-nitroanisole (C₁₃H₁₁NO₃, MW: 229.23 g/mol ).

Conclusion

The formation of 2-phenyl-4-nitroanisole is most reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields, excellent functional group tolerance, and a well-understood catalytic cycle, making it the preferred strategy for the synthesis of this and related biaryl compounds. While Ullmann coupling and nucleophilic aromatic substitution represent mechanistically viable alternatives, they often present challenges in terms of reaction conditions and substrate compatibility. A thorough understanding of these mechanistic pathways allows for the rational design of synthetic routes and the troubleshooting of experimental challenges, which is paramount for researchers in the fields of drug discovery and materials science.

References

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

wwjmrd.com. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

-

Wikipedia. Meisenheimer complex. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

OperaChem. Ullmann coupling-An overview. [Link]

-

ResearchGate. Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. [Link]

-

ResearchGate. Synthesis and Characterization of a Novel Series of Meso (Nitrophenyl) and Meso (CarboxyPhenyl) Substituted Porphyrins. [Link]

-

ResearchGate. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles (IV).. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

s3.amazonaws.com. Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles. [Link]

-

Chemistry LibreTexts. 17.1: Nucleophilic aromatic substitution. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. wwjmrd.com [wwjmrd.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Meisenheimer complex - Wikipedia [en.wikipedia.org]

- 6. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Ullmann coupling-An overview - operachem [operachem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2-Phenyl-4-nitroanisole

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Phenyl-4-nitroanisole. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's behavior in various solvent systems. We will explore the theoretical underpinnings of its solubility, present predictive data based on analogous compounds, and provide detailed experimental protocols for empirical determination.

Introduction: Understanding the Molecule

2-Phenyl-4-nitroanisole is an aromatic organic compound with the chemical formula C₁₃H₁₁NO₃. Its structure, featuring a biphenyl backbone, a methoxy group (-OCH₃), and a nitro group (-NO₂), dictates its physicochemical properties and, consequently, its solubility. The interplay between the nonpolar biphenyl rings and the polar nitro and methoxy groups results in a molecule with moderate polarity. Understanding its solubility is critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will dissolve best in a solvent that has a similar polarity. The polarity of a molecule is determined by its molecular structure, the presence of polar functional groups, and its overall dipole moment.

The structure of 2-Phenyl-4-nitroanisole suggests the following:

-

Nonpolar Character: The presence of two phenyl rings contributes significantly to the molecule's nonpolar nature, favoring solubility in nonpolar organic solvents.

-

Polar Character: The nitro group (-NO₂) is a strong electron-withdrawing group, creating a significant dipole moment. The methoxy group (-OCH₃) also adds to the polarity. These groups suggest potential solubility in polar solvents.

Given this dual nature, 2-Phenyl-4-nitroanisole is expected to exhibit limited solubility in highly polar solvents like water and better solubility in solvents of intermediate polarity and nonpolar solvents.

Predicted Solubility Profile

While specific experimental data for 2-Phenyl-4-nitroanisole is not extensively available in the public domain, we can infer its likely solubility based on data from analogous compounds such as 2-nitroanisole and 4-nitroanisole. Both of these related molecules exhibit limited solubility in water and good solubility in common organic solvents. For instance, 4-nitroanisole is described as insoluble in water but soluble in ethanol and acetone.[1][2] Similarly, 2-nitroanisole is miscible with ethanol and ethyl ether.[3]

Based on these analogs and the principles of chemical structure, the following table provides a predicted qualitative solubility profile for 2-Phenyl-4-nitroanisole.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Soluble | The large nonpolar biphenyl structure will have favorable van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, THF, DMF | Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions with the nitro and methoxy groups of 2-Phenyl-4-nitroanisole without the disruptive hydrogen bonding network of protic solvents. |

| Polar Protic | Ethanol, Methanol | Moderately Soluble | The presence of polar groups allows for some interaction with polar protic solvents. However, the large nonpolar region of the molecule will limit extensive dissolution. The solubility is expected to decrease with increasing polarity of the alcohol (e.g., better in butanol than in methanol). |

| Highly Polar | Water | Insoluble | The strong hydrogen bonding network of water and the large nonpolar surface area of 2-Phenyl-4-nitroanisole make dissolution energetically unfavorable. |

| Acidic/Basic | 5% HCl, 5% NaOH | Insoluble | The molecule lacks significant acidic or basic functional groups that can be protonated or deprotonated to form a water-soluble salt.[4][5] |

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, empirical determination is essential. The following section outlines a standard protocol for determining the solubility of 2-Phenyl-4-nitroanisole in a given solvent.

Materials and Equipment

-

2-Phenyl-4-nitroanisole (high purity)

-

A selection of solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Phenyl-4-nitroanisole to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Pipette a precise volume of each test solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For clearer separation, centrifuge the vials at a moderate speed.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

UV-Vis Spectrophotometry: If 2-Phenyl-4-nitroanisole has a distinct chromophore, prepare a calibration curve of known concentrations versus absorbance. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to separate 2-Phenyl-4-nitroanisole from any potential impurities. Prepare a calibration curve by injecting known concentrations and plotting the peak area versus concentration. Inject the diluted sample and calculate the concentration based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-Phenyl-4-nitroanisole:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent is a critical determinant of solubility.

-

pH: For compounds with ionizable groups, pH can significantly alter solubility. However, 2-Phenyl-4-nitroanisole is not expected to have its solubility significantly affected by pH within a typical range due to the absence of strongly acidic or basic functionalities.

-

Presence of Cosolvents: The addition of a cosolvent can either increase or decrease the solubility depending on the nature of the cosolvent and its interaction with both the solute and the primary solvent.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility of 2-Phenyl-4-nitroanisole. While direct, quantitative experimental data is sparse in the literature, a strong predictive understanding can be achieved through the application of fundamental chemical principles and by drawing comparisons with structurally similar molecules. The provided experimental protocols offer a robust framework for researchers to determine precise solubility data, which is invaluable for the effective application of this compound in scientific and industrial settings.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- 4-Nitroanisole | C7H7NO3 | CID 7485 - PubChem. (n.d.).

- 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem. (n.d.).

- p-Nitroanisole - Solubility of Things. (n.d.).

Sources

A Comprehensive Technical Guide to the Thermodynamic Properties of 2-Phenyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction to 2-Phenyl-4-nitroanisole

2-Phenyl-4-nitroanisole, with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol , is a nitroaromatic compound.[1] Its structure, featuring a phenyl group and a nitro group attached to an anisole backbone, suggests a complex interplay of intermolecular forces that dictate its physical and chemical properties. Understanding the thermodynamic properties of this molecule is paramount for predicting its stability, reactivity, and behavior in various environments, which is of particular interest in drug design and materials science.

Table 1: Basic Physicochemical Properties of 2-Phenyl-4-nitroanisole

| Property | Value | Source |

| CAS Number | 15854-75-8 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₃ | [1] |

| Molecular Weight | 229.23 g/mol | [1] |

| Melting Point | 95-96 °C | ChemicalBook |

| Boiling Point (Predicted) | 355.7±30.0 °C | [3] |

| Density (Predicted) | 1.202±0.06 g/cm³ | [3] |

A thorough characterization of its thermodynamic properties, including heat capacity, enthalpy of formation, and thermal stability, is essential for its potential applications. This guide outlines the key experimental and computational workflows to achieve this.

Experimental Determination of Thermodynamic Properties

A multi-faceted experimental approach is necessary for a comprehensive thermodynamic characterization of 2-Phenyl-4-nitroanisole. The following sections detail the primary techniques and the rationale for their use.

Thermal Stability and Decomposition Analysis: Thermogravimetric Analysis (TGA)

Expertise & Experience: Thermogravimetric Analysis (TGA) is a fundamental first step in characterizing a new compound. It provides critical information on the material's thermal stability and decomposition profile.[4][5] For a nitroaromatic compound like 2-Phenyl-4-nitroanisole, understanding its decomposition temperature is crucial for safe handling, storage, and processing. The presence of the nitro group suggests that the compound may be energetically active, making TGA an indispensable safety and stability screening tool.[6]

Experimental Protocol: TGA of 2-Phenyl-4-nitroanisole

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Phenyl-4-nitroanisole into a clean, tared TGA pan (typically alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a controlled linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass of the sample as a function of temperature. The onset temperature of mass loss is taken as the decomposition temperature. The resulting TGA curve provides information on the decomposition steps and the amount of residual mass.[7]

Trustworthiness: The protocol's self-validating nature comes from the use of calibrated instrumentation and a controlled atmosphere. Running the experiment at multiple heating rates can provide data for kinetic analysis of the decomposition process, further enhancing the reliability of the stability assessment.

Caption: Workflow for TGA analysis of 2-Phenyl-4-nitroanisole.

Phase Transitions and Heat Capacity: Differential Scanning Calorimetry (DSC)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a powerful technique for investigating thermal transitions such as melting, crystallization, and glass transitions.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature. For 2-Phenyl-4-nitroanisole, DSC can be used to accurately determine its melting point and enthalpy of fusion, as well as its heat capacity.[10][11] The heat capacity is a fundamental thermodynamic property that describes the amount of heat required to raise the temperature of a substance by a given amount.

Experimental Protocol: DSC of 2-Phenyl-4-nitroanisole

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

-

Sample Preparation: Accurately weigh 2-5 mg of 2-Phenyl-4-nitroanisole into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.

-

Heat-Cool-Heat Cycle:

-

First Heating Scan: Heat the sample from ambient temperature to above its melting point (e.g., 120 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the melting point and enthalpy of fusion.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

-

Second Heating Scan: Reheat the sample at the same rate as the first scan. This scan is often used to determine the glass transition temperature if the sample is amorphous or semi-crystalline.

-

-

Heat Capacity Measurement: To measure the heat capacity, a three-step method is typically employed:

-

Run a baseline scan with two empty pans.

-

Run a scan with a sapphire standard.

-

Run a scan with the 2-Phenyl-4-nitroanisole sample. The heat capacity of the sample is then calculated by comparing its heat flow to that of the sapphire standard.[12]

-

Trustworthiness: The use of a heat-cool-heat cycle helps to erase the thermal history of the sample, ensuring that the observed transitions are intrinsic to the material. The three-step method for heat capacity measurement, with a well-characterized standard like sapphire, provides a high degree of accuracy.

Table 2: Expected Thermodynamic Data from DSC

| Parameter | Description |

| Melting Temperature (Tₘ) | The temperature at which the solid-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHfus) | The heat absorbed during the melting process. |

| Heat Capacity (Cp) | The amount of heat required to raise the temperature of the substance. |

| Glass Transition (Tg) | The temperature at which an amorphous solid becomes rubbery. |

Enthalpy of Formation: Bomb Calorimetry

Expertise & Experience: The standard enthalpy of formation (ΔHf°) is a critical thermodynamic parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states.[13] Bomb calorimetry is the classic experimental technique for determining the enthalpy of combustion (ΔHc°), from which the enthalpy of formation can be calculated using Hess's Law. For organic compounds like 2-Phenyl-4-nitroanisole, complete combustion in a high-pressure oxygen environment yields CO₂, H₂O, and N₂.

Experimental Protocol: Bomb Calorimetry of 2-Phenyl-4-nitroanisole

-

Calorimeter Calibration: Calibrate the bomb calorimeter by combusting a known mass of a standard substance with a certified enthalpy of combustion, such as benzoic acid. This determines the heat capacity of the calorimeter.[14]

-

Sample Preparation: A pellet of 2-Phenyl-4-nitroanisole (approximately 1 g) is accurately weighed and placed in the sample holder within the bomb. A known length of fuse wire is attached to the ignition circuit, with its end in contact with the sample.

-

Assembly and Pressurization: A small, known amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Combustion: The bomb is submerged in a known mass of water in the calorimeter. The sample is ignited, and the temperature change of the water is precisely measured.

-

Data Analysis: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample.

-

Calculation of ΔHf°: The standard enthalpy of formation is calculated using the following equation: ΔHf°(compound) = ΣΔHf°(products) - ΔHc°(compound)

Trustworthiness: The calibration of the calorimeter with a primary standard like benzoic acid ensures the accuracy of the measurements. The high-pressure oxygen environment promotes complete combustion, which is essential for reliable results. Post-combustion analysis of the bomb contents for unburned carbon or other byproducts validates the completeness of the reaction.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Computational Prediction of Thermodynamic Properties

In addition to experimental methods, computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules. These methods can be particularly valuable for screening new compounds or for providing theoretical validation of experimental results.

Quantum Chemical Calculations: Density Functional Theory (DFT)

Expertise & Experience: Density Functional Theory (DFT) has emerged as a robust and widely used quantum chemical method for calculating the electronic structure and properties of molecules.[2] It provides a good balance between accuracy and computational cost. DFT can be employed to calculate the gas-phase enthalpy of formation of 2-Phenyl-4-nitroanisole.[15] This is typically achieved by calculating the total electronic energy of the optimized molecular structure and then using a combination of theoretical and empirical corrections to convert this energy into an enthalpy of formation.

Computational Protocol: DFT Calculation of ΔHf°

-

Structure Optimization: The 3D structure of 2-Phenyl-4-nitroanisole is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an isodesmic reaction approach. This involves constructing a balanced chemical reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the DFT energies, and if the enthalpies of formation of the other species in the reaction are known experimentally, the enthalpy of formation of the target molecule can be determined with high accuracy.

Trustworthiness: The isodesmic reaction approach is a self-validating system because it relies on the cancellation of systematic errors in the DFT calculations. By using experimentally well-characterized molecules in the isodesmic reaction, the accuracy of the calculated enthalpy of formation for 2-Phenyl-4-nitroanisole is significantly enhanced.

Predictive Modeling: Quantitative Structure-Property Relationship (QSPR)

Expertise & Experience: Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of molecules with their physicochemical properties.[16][17] For classes of compounds like nitroaromatics, QSPR models have been successfully developed to predict thermodynamic properties such as thermal stability and enthalpy of formation.[1][18][19] These models are built using a training set of compounds with known properties and can then be used to predict the properties of new, untested compounds like 2-Phenyl-4-nitroanisole.

QSPR Modeling Workflow

-

Data Collection: A dataset of nitroaromatic compounds with experimentally determined thermodynamic properties is compiled.

-

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum chemical) are calculated for each molecule in the dataset.

-

Model Development: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that relates a subset of the descriptors to the thermodynamic property of interest.

-

Model Validation: The predictive power of the model is rigorously validated using both internal and external validation techniques.

-

Prediction for 2-Phenyl-4-nitroanisole: The validated QSPR model is used to predict the thermodynamic properties of 2-Phenyl-4-nitroanisole based on its calculated molecular descriptors.

Trustworthiness: The reliability of a QSPR model is established through its statistical validation. A well-validated model with a defined applicability domain provides a high degree of confidence in its predictions for new compounds that fall within that domain.

Caption: Integrated computational workflow for predicting thermodynamic properties.

Conclusion

The thermodynamic characterization of 2-Phenyl-4-nitroanisole is a critical endeavor for its potential applications in various scientific and industrial fields. This technical guide has provided a comprehensive framework for achieving this through a synergistic approach of experimental measurements and computational predictions. The detailed protocols for TGA, DSC, and bomb calorimetry offer a clear path for obtaining reliable experimental data on thermal stability, phase behavior, heat capacity, and enthalpy of formation. Concurrently, the outlined DFT and QSPR methodologies provide powerful predictive tools that can guide experimental design and offer deeper insights into the molecule's behavior. By following the principles of expertise, trustworthiness, and authoritative grounding presented herein, researchers can confidently and accurately elucidate the complete thermodynamic profile of 2-Phenyl-4-nitroanisole.

References

-

Fayet, G., Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2011). Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition mechanisms. Journal of Molecular Modeling, 17(10), 2443-2453. [Link]

-

Chemsigma. (n.d.). 2-Phenyl-4-nitroanisol. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-PHENYL-4-NITRO-ANISOLE. Retrieved from [Link]

-

BioPchem. (n.d.). EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. Retrieved from [Link]

-

Keshavarz, M. H. (2009). Predicting condensed phase heat of formation of nitroaromatic compounds. Journal of Hazardous Materials, 169(1-3), 890-900. [Link]

-

Duke University. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

ACS Publications. (n.d.). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Retrieved from [Link]

-

Laboratory for refrigeration and district energy. (n.d.). Measuring heat capacity with differential scanning calorimetry. Retrieved from [Link]

-

Fayet, G., Rotureau, P., Joubert, L., & Adamo, C. (2010). QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors. Journal of Molecular Modeling, 16(4), 805-812. [Link]

-

Infinita Lab. (2025, September 9). Specific Heat Capacity Measurement by Differential Scanning Calorimetry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Retrieved from [Link]

-

ResearchGate. (n.d.). How to calculate formation energy using DFT? Retrieved from [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

-

TA Instruments. (n.d.). decomposition kinetics using TGA, TA-075. Retrieved from [Link]

-

PubMed. (2019). Building a Quantitative Structure-Property Relationship (QSPR) Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Stages of the Quantitative Structure – Property Relationship (QSPR) model development. Retrieved from [Link]

Sources

- 1. Development of a QSPR model for predicting thermal stabilities of nitroaromatic compounds taking into account their decomposition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 4. torontech.com [torontech.com]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tainstruments.com [tainstruments.com]

- 8. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Measuring heat capacity with differential scanning calorimetry - Laboratory for refrigeration and district energy [lahde.fs.uni-lj.si]

- 12. infinitalab.com [infinitalab.com]

- 13. chem.purdue.edu [chem.purdue.edu]

- 14. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. Building a Quantitative Structure-Property Relationship (QSPR) Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Predicting condensed phase heat of formation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. QSPR modeling of thermal stability of nitroaromatic compounds: DFT vs. AM1 calculated descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reaction Pathways of 2-Phenyl-4-nitroanisole

Abstract: This technical guide provides an in-depth exploration of the primary reaction pathways involving 2-Phenyl-4-nitroanisole, a versatile biaryl ether scaffold. The document is structured for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's synthesis and the reactivity of its key functional groups. We will dissect the transformations of the nitro moiety, nucleophilic substitution at the methoxy-substituted ring, and electrophilic substitution patterns. Each section combines mechanistic insights with field-proven experimental protocols, supported by authoritative citations and visual diagrams to ensure both scientific integrity and practical applicability.

Introduction to 2-Phenyl-4-nitroanisole

Molecular Structure and Properties

2-Phenyl-4-nitroanisole is an aromatic compound characterized by a diphenyl ether core, further functionalized with a nitro group and a methoxy group. The nitro group, a strong electron-withdrawing group, is positioned para to the ether linkage, while the phenyl substituent is at the ortho position. This specific arrangement of functional groups dictates the molecule's electronic properties and, consequently, its chemical reactivity. The electron-deficient nature of the nitro-substituted ring makes it susceptible to nucleophilic attack, while the second phenyl ring remains available for electrophilic substitution.

Significance in Synthetic Chemistry

The 2-Phenyl-4-nitroanisole framework is a valuable intermediate in organic synthesis. The differential reactivity of its two aromatic rings and the transformable nature of its nitro and methoxy groups allow for stepwise, selective modifications. The reduction of the nitro group to an amine is a gateway transformation, yielding an aniline derivative that is a precursor to a vast array of functionalities, including diazonium salts for dyes and Sandmeyer reactions.[1] The biaryl ether linkage is a common motif in natural products and pharmaceuticals, making this scaffold a key building block for complex molecular architectures.

Synthesis of the 2-Phenyl-4-nitroanisole Core

The construction of the biaryl ether backbone is most efficiently achieved through modern cross-coupling methodologies. Below, we detail the preferred Suzuki-Miyaura coupling approach and the classical Ullmann condensation.

Pathway A: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds.[2] For the synthesis of 2-Phenyl-4-nitroanisole, this involves the palladium-catalyzed coupling of an aryl halide (2-bromo-4-nitroanisole) with an organoboron reagent (phenylboronic acid). The reaction is known for its high functional group tolerance, making it ideal for a substrate bearing a sensitive nitro group.[3][4]

Caption: Workflow for the Suzuki-Miyaura synthesis of 2-Phenyl-4-nitroanisole.

-

To a reaction vessel, add 2-bromo-4-nitroanisole (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (3.7 eq).[5]

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add a degassed solvent mixture, such as dioxane or a water/ethanol mixture.[5][6]

-

Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.01 eq) or a combination of Pd₂(dba)₃ and a suitable phosphine ligand like P(t-Bu)₃.[3]

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-Phenyl-4-nitroanisole.

Pathway B: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers.[7][8] This pathway involves the coupling of an aryl halide (e.g., 2-iodo-4-nitroanisole for higher reactivity) with a phenol in the presence of a base and a copper catalyst.[9] Traditional Ullmann reactions require harsh conditions, but modern protocols with soluble copper catalysts and ligands have improved the scope and mildness of the transformation.[7][10]

-

Combine 2-iodo-4-nitroanisole (1.0 eq), phenol (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a reaction flask.

-

Add a copper catalyst, such as CuI (0.1 eq), and a ligand, for example, L-proline or 1,10-phenanthroline (0.2 eq).

-

Add a high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP).[11]

-

Heat the mixture to 120-160 °C under an inert atmosphere for 12-24 hours.

-

After cooling, dilute the reaction mixture with water and extract with a suitable solvent like toluene or ethyl acetate.

-

Perform an aqueous workup, dry the organic phase, and concentrate.

-

Purify the residue via column chromatography to obtain the desired product.

Core Reaction Pathways of 2-Phenyl-4-nitroanisole

The reactivity of 2-Phenyl-4-nitroanisole is dominated by its three key features: the nitro group, the electron-poor aromatic ring, and the electron-rich phenyl substituent.

Transformations of the Nitro Group

The nitro group is arguably the most versatile handle on the molecule, serving as a precursor to amines or as a leaving group in advanced cross-coupling reactions.[12]

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and important transformations in organic chemistry.[1][13] This conversion dramatically alters the electronic properties of the aromatic ring, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group.[14]

Caption: Stepwise reduction pathway from a nitroarene to an aniline.

There are numerous methods available for this reduction, with catalytic hydrogenation and dissolving metal reductions being the most common.[15]

| Method | Reagents | Conditions | Advantages | Disadvantages | Reference |

| Catalytic Hydrogenation | H₂ (gas), Pd/C, PtO₂, or Raney Ni | Room temp to 50°C, 1-50 atm H₂ | Clean, high yield, catalyst is recyclable | Specialized equipment (hydrogenator) needed, potential for dehalogenation if other halogens are present | [1][16][17] |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Reflux | Inexpensive, tolerates many functional groups | Stoichiometric metal waste, acidic conditions may not be suitable for all substrates | [1][15] |

| Transfer Hydrogenation | Formic acid, Hydrazine, NaBH₄ | Catalyst (e.g., Fe-based, Pd/C) | Avoids high-pressure H₂ gas, mild conditions | Stoichiometric reducing agent required | [18][19] |

-

In a pressure-resistant vessel (e.g., a Parr shaker), dissolve 2-Phenyl-4-nitroanisole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Carefully add a catalytic amount of 5-10% Palladium on carbon (Pd/C) (approx. 1-5 mol%).

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically exothermic.

-

Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Evaporate the solvent from the filtrate to yield 2-Phenyl-4-aminoanisole, which can be further purified if necessary.

Recent advances in catalysis have enabled the use of the nitro group as a leaving group in cross-coupling reactions, treating it as a "pseudo-halide".[20] This powerful strategy allows for C-C, C-N, and C-O bond formation directly from nitroarenes, avoiding the traditional reduction-diazotization-substitution sequence.[21] Palladium catalysts, particularly with specialized ligands like BrettPhos, can facilitate the challenging oxidative addition into the Ar-NO₂ bond.[21]

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing effect of the nitro group significantly reduces the electron density of the attached aromatic ring, particularly at the ortho and para positions.[22][23] This activation makes the ring susceptible to attack by strong nucleophiles, leading to the displacement of a leaving group via the SNAr mechanism.[24][25] In 2-Phenyl-4-nitroanisole, the methoxy group can act as a leaving group.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[23][26] The negative charge in this complex is delocalized onto the nitro group, providing significant stabilization.

Caption: The addition-elimination mechanism of SNAr reactions.

While classic SNAr can occur with potent nucleophiles at high temperatures, modern amination reactions often fall under the umbrella of copper-catalyzed Ullmann-type or palladium-catalyzed Buchwald-Hartwig amination, which can proceed under milder conditions even with less activated aryl halides. For a highly activated substrate like this, a catalyst may enhance reactivity and broaden the scope of applicable amines.

-

Charge a reaction tube with 2-Phenyl-4-nitroanisole (1.0 eq), the desired amine (1.2-1.5 eq), and a strong base like sodium tert-butoxide (1.5 eq).

-

Add a palladium catalyst system (e.g., Pd₂(dba)₃ with a ligand like BINAP or Xantphos) or a copper catalyst like CuI with a diamine ligand.[7]

-

Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Seal the tube and heat to 80-110 °C until the starting material is consumed (monitor by TLC/LC-MS).

-

Cool the reaction, quench with aqueous ammonium chloride, and extract with an organic solvent.

-

Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.

Electrophilic Aromatic Substitution (EAS)

Electrophilic attack on the nitro-substituted ring is strongly disfavored due to the deactivating nature of the nitro group.[22] However, the unsubstituted phenyl ring is activated by the electron-donating effect of the larger molecular framework and will be the primary site for EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The anisole-derived portion of the molecule will act as an ortho, para-director for electrophilic attack on the second ring.

-

Dissolve 2-Phenyl-4-nitroanisole (1.0 eq) in a cold (0 °C) solution of concentrated sulfuric acid.

-

While maintaining the low temperature, add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise with vigorous stirring.

-

Allow the reaction to proceed at 0-10 °C for 1-2 hours.

-